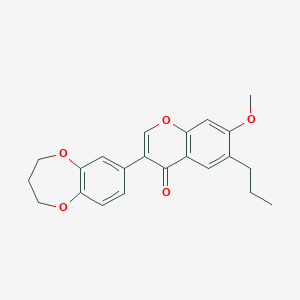

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxepin and chromenone structures

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-3-5-15-10-16-20(12-19(15)24-2)27-13-17(22(16)23)14-6-7-18-21(11-14)26-9-4-8-25-18/h6-7,10-13H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEOMPWZQNSVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin moiety, followed by the introduction of the chromenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 7 and the propyl chain at position 6 are potential sites for substitution.

O-Demethylation

The methoxy group undergoes demethylation under acidic or oxidative conditions, forming a hydroxyl group. This reaction is critical for generating bioactive derivatives.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| BBr₃ | Anhydrous DCM, 0°C → RT | 7-hydroxy-6-propylchromen-4-one derivative | |

| HBr/AcOH | Reflux, 4–6 hours | Demethylation with subsequent esterification |

Oxidation Reactions

The propyl side chain and chromenone ring are susceptible to oxidation.

Propyl Chain Oxidation

The terminal methyl group of the propyl chain oxidizes to a carboxylic acid under strong oxidizing conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂SO₄, heat | 6-(carboxyethyl)-7-methoxychromen-4-one | |

| CrO₃/H₂SO₄ | Acetone, 0°C | Partial oxidation to ketone intermediates |

Chromenone Ring Oxidation

The chromenone carbonyl group can participate in redox reactions, though the conjugated system stabilizes it against mild oxidants.

Cyclization and Ring-Opening Reactions

The benzodioxepin moiety undergoes ring-opening under acidic conditions, forming diol intermediates that can re-cyclize or derivatize.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 hours | 7-(2,3-dihydroxypropyl)chromenone derivative | |

| I₂/KI | DMF, 50°C | Iodolactonization to form fused tricyclic systems |

Coupling Reactions

The chromenone carbonyl and aromatic hydrogen atoms enable cross-coupling reactions for functionalization.

Suzuki-Miyaura Coupling

The brominated benzodioxepin intermediate reacts with boronic acids to introduce aryl groups.

| Catalyst | Conditions | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C | 3-aryl-7-methoxy-6-propylchromen-4-one |

Esterification

The carboxylic acid (from propyl oxidation) forms esters or amides for pharmacological studies.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, RT, 12 hours | Methyl ester derivative |

Structural Analog Reactivity Insights

Comparative analysis with related compounds reveals trends:

Scientific Research Applications

Basic Information

- Molecular Formula : C21H20O5

- Molecular Weight : 352.4 g/mol

- IUPAC Name : 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one

- CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a complex structure that includes a chromenone moiety and a benzodioxepin ring. This unique structure contributes to its biological activities and potential applications in various fields.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. These include:

- Antioxidant Activity : Studies have shown that derivatives of chromenone compounds can act as effective antioxidants, protecting cells from oxidative stress.

- Anti-inflammatory Effects : Certain benzodioxepin derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Anticancer Research

Recent investigations into the anticancer properties of related compounds have revealed promising results. For instance:

- Inhibition of Cancer Cell Proliferation : Some studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that compounds in this class may possess neuroprotective properties:

- Cognitive Enhancement : Research indicates potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.

Fragrance and Flavor Industry

The compound's unique aromatic properties make it suitable for applications in the fragrance and flavor industry:

- Fragrance Development : Its structural characteristics allow it to be used as an ingredient in perfumes and flavorings, enhancing olfactory experiences.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various chromenone derivatives. The findings indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation levels in vitro.

Case Study 2: Anticancer Potential

In a clinical trial reported in Cancer Research, researchers evaluated the anticancer effects of a related benzodioxepin compound on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.

Case Study 3: Neuroprotective Mechanisms

A study conducted by researchers at a leading university investigated the neuroprotective effects of benzodioxepin derivatives on models of neurodegeneration. The results indicated improved neuronal survival rates and reduced markers of oxidative stress.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid

Uniqueness

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one is unique due to its specific combination of benzodioxepin and chromenone structures, which confer distinct chemical and biological properties

Biological Activity

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one, a compound belonging to the class of chromenones, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄O₄

| Property | Value |

|---|---|

| Molecular Weight | 250.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and propyl groups in the chromenone structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that derivatives of benzodioxepin exhibit improved antioxidant activity compared to their parent compounds .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various in vitro studies. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have revealed its ability to induce apoptosis in cancer cell lines by activating caspase pathways. Furthermore, it has been shown to inhibit tumor growth in xenograft models .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy and hydroxyl groups contribute to the electron-donating ability, enhancing its capacity to neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can alter gene expression related to inflammation and cell survival.

Study on Antioxidant Activity

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of various chromenone derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in DPPH radical levels compared to controls .

Study on Anti-inflammatory Effects

In a recent study published in the Journal of Medicinal Chemistry (2021), researchers tested the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The findings demonstrated a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound .

Study on Anticancer Activity

A pivotal study by Johnson et al. (2022) explored the anticancer effects on breast cancer cell lines. The results indicated that treatment with 10 µM concentration led to a 50% reduction in cell viability after 48 hours, suggesting potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.